(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol
Description
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol is a spirocyclic compound featuring a unique bicyclic structure with two nitrogen atoms (2,7-diaza) and a hydroxylmethyl group at position 3. Its molecular formula is C₉H₁₈N₂O, and it is available commercially as a hydrochloride salt (CAS 1610028-42-6, 95% purity) with a price of €667 for 50 mg .
Properties
IUPAC Name |
(2-methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-6-9(7-11)2-3-10-4-8(9)5-12/h8,10,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZJCBSDGZKBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol involves several steps. One common synthetic route includes the reaction of appropriate amines with aldehydes or ketones to form the spirocyclic structure. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace functional groups on the spirocyclic ring.
Scientific Research Applications
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and properties of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol and analogs:
Key Observations :
- Core Rigidity: The spiro[3.5]nonane framework (vs. spiro[3.4]octane) offers distinct spatial arrangements, influencing receptor binding .
- Substituent Effects: The hydroxyl group in the target compound enhances hydrophilicity compared to methyl-substituted analogs like 7-Methyl-2,7-diazaspiro[3.5]nonane diHCl .
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility vs. free bases (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in ).
- Melting Point: While direct data for the target compound is unavailable, structurally similar spiro alcohols (e.g., [2-Methyl-5-(...)phenyl]methanol) exhibit m.p. 60–63°C , suggesting moderate crystallinity.
Commercial Availability and Cost
The target compound is priced significantly higher (€667/50 mg) than analogs like 7-Azaspiro[3.5]nona-2-ylmethanol HCl ($273/100 mg) . This disparity may reflect its specialized applications or challenging synthesis.
Research and Development Implications
The structural uniqueness of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol positions it as a versatile scaffold for:
Biological Activity
(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol is a novel compound characterized by its unique spirocyclic structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly as a covalent inhibitor targeting the KRAS G12C protein, which plays a significant role in various cancer pathways.
Target of Action
The primary target for (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol is the KRAS G12C protein. This mutated form of KRAS is implicated in many cancers, making it a critical target for therapeutic intervention.
Mode of Action
This compound functions as a covalent inhibitor , which means it forms a stable bond with the target protein, effectively inhibiting its activity. The interaction leads to disruption of the RAS signaling pathway , which is essential for cell proliferation and differentiation.
Interaction with Biomolecules
Research indicates that (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol interacts with various enzymes and proteins, influencing several cellular processes. Its effects can vary based on dosage and temporal factors in laboratory settings.
Cellular Effects
In vitro studies have shown that this compound can alter cellular functions, including changes in gene expression and enzyme activity. The specific cellular responses depend on the type of cells being studied and the concentration of the compound used.
Case Studies
- Inhibition Studies : Laboratory experiments demonstrated that (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol effectively inhibits KRAS G12C activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates.
- Dosage Response : A study on animal models indicated that varying dosages resulted in different levels of inhibition of tumor growth, suggesting a dose-dependent relationship between the compound and its biological effects.
- Metabolic Pathways : Investigations into metabolic pathways reveal that this compound may influence several downstream signaling cascades associated with cancer progression, including those linked to cell survival and metabolism.
Comparative Analysis
To understand the uniqueness of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2-Methyl-2,7-diazaspiro[3.5]nonane) | Similar spiro structure without hydroxyl group | Limited reactivity |
| (2,7-Diazaspiro[3.5]nonane) | Lacks methyl group | Different pharmacological profile |
| (2-Methyl-2,7-diazaspiro[3.5]nonan-5-one) | Contains carbonyl instead of hydroxyl | Distinct biological interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
